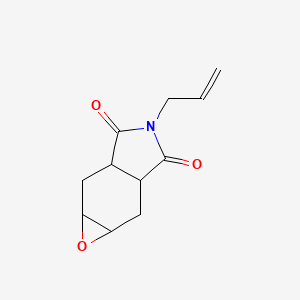
4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide
Cat. No. B8368014
M. Wt: 207.23 g/mol
InChI Key: PBRKTMZUVCWCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08138296B2
Procedure details


In a 50 ml three-necked flask equipped with a reflux condenser, thermometer, stirrer, dropping funnel and oil bath there were charged 100.0 g of N-allyl-4-cyclohexene-1,2-dicarboximide, 2.44 g of methyltrioctylammonium hydrogensulfate, 3.45 g of sodium tungstate dihydrate and 0.58 g of aminomethylphosphonic acid. The mixture was heated using an oil bath kept at 90° C., and after adding 80 ml of 30% hydrogen peroxide water dropwise over a period of 180 minutes through a dropping funnel, the mixture was aged for 4 hours. After cooling with an ice bath and removing the excess hydrogen peroxide with 300 ml of saturated aqueous sodium thiosulfate, extraction was performed twice with 200 ml of ethyl acetate. The obtained ethyl acetate solution was dried overnight over anhydrous sodium sulfate, and a rotary evaporator was used to remove the ethyl acetate solvent, after which purification was performed with a chromatography column packed with 25% hydrous silica gel to obtain 78.9 g of 4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide.




Name
hydrogen peroxide water
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:4]1[C:13](=[O:14])[CH:8]2[CH2:9][CH:10]=[CH:11][CH2:12][CH:7]2[C:5]1=[O:6])[CH:2]=[CH2:3].NCP(=O)(O)[OH:18]>S([O-])(O)(=O)=O.C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+].O.OO>[O:18]1[CH:11]2[CH:10]1[CH2:9][CH:8]1[C:13](=[O:14])[N:4]([CH2:1][CH:2]=[CH2:3])[C:5](=[O:6])[CH:7]1[CH2:12]2 |f:2.3,4.5.6.7.8,9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)N1C(=O)C2C(CC=CC2)C1=O
|
|
Name
|
|
|
Quantity
|
0.58 g
|
|
Type
|
reactant
|
|
Smiles
|
NCP(O)(O)=O
|
|
Name
|
|
|
Quantity
|
2.44 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)(O)[O-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC
|
|
Name
|
|
|
Quantity
|
3.45 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Step Two
|
Name
|
hydrogen peroxide water
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O.OO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 50 ml three-necked flask equipped with a reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thermometer, stirrer, dropping
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
kept at 90° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling with an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removing the excess hydrogen peroxide
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
with 300 ml of saturated aqueous sodium thiosulfate, extraction
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The obtained ethyl acetate solution was dried overnight over anhydrous sodium sulfate
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the ethyl acetate solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after which purification
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C2CC3C(CC21)C(=O)N(C3=O)CC=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 78.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 7289.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
